

Head-to-Head Comparison of BAY-8400 and M3814 in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: **BAY-8400** and M3814 (also known as peposertib or nedisertib). The information presented is based on publicly available experimental data.

At a Glance: Key Preclinical Characteristics

Feature	BAY-8400	M3814
Mechanism of Action	Potent and selective inhibitor of DNA-PK	Potent and selective inhibitor of DNA-PK
Primary Indication (Preclinical)	Combination with targeted alpha therapies for prostate cancer	Combination with radiotherapy and chemotherapy for various solid tumors

Data Presentation Biochemical and Cellular Potency



Parameter	BAY-8400	M3814
DNA-PK Biochemical IC50	81 nM[1]	< 3 nM[2]
Cellular DNA-PK Inhibition	69 nM (yH2AX, HT-144 cells) [1]	100-500 nM (pDNA-PK, various cell lines)[3]

Kinase Selectivity

BAY-8400 Kinase Selectivity Profile[1]

Kinase	Biochemical IC50 (nM)
DNA-PK	81
РІЗКβ	117
ATR	394
mTOR	1910
ATM	19300

M3814 has been described as having a wide margin of selectivity against the closest members of the PI3K family and was practically inactive when tested against a large panel of other kinases. However, a directly comparable IC50 table is not publicly available.

Preclinical Pharmacokinetics in Mice

Parameter	BAY-8400	M3814	
Administration Route	Intravenous (IV) and Oral (PO)	Oral (PO)	
Clearance	High (8.1 L/h/kg, IV)[1]	Data not directly comparable	
Volume of Distribution	High (3.7 L/kg, IV)[1]	Data not directly comparable	
Half-life (t½)	Short (0.68 h, IV)[1]	Data not directly comparable	
Oral Bioavailability	Not reported for mice	Orally bioavailable[4]	



In Vivo Efficacy in Xenograft Models

Model	Compound	Treatment	Key Findings
LNCaP (Prostate Cancer)	BAY-8400	Monotherapy and in combination with PSMA-targeted thorium-227 conjugate	Monotherapy showed little antitumor efficacy. Combination treatment significantly increased antitumor efficacy[1].
FaDu (Head and Neck Cancer)	M3814	In combination with fractionated radiation	Strongly potentiated the antitumor activity of radiation, leading to complete tumor regression at non-toxic doses[5][6].
NCI-H460 (NSCLC)	M3814	In combination with fractionated radiation	Reduced tumor growth in combination with radiation[6].
Ovarian Cancer Models	M3814	In combination with topoisomerase II inhibitors	Showed enhanced activity in combination with pegylated liposomal doxorubicin (PLD)[7].
Cervical Cancer Model	M3814	In combination with radiation	Associated with a consistent and significant reduction in tumor burden[8].
AML Models (MV4-11, HL-60)	M3814	In combination with Mylotarg	Demonstrated increased efficacy and significantly improved survival benefit[9].

Experimental Protocols



BAY-8400: LNCaP Xenograft Model[1][10]

- Cell Culture: LNCaP cells are cultured under standard aseptic conditions.
- Animal Model: Severe combined immunodeficient (SCID) mice are used.
- Tumor Implantation: 1 x 10⁶ LNCaP cells are injected subcutaneously into the flank of each mouse in a 1:1 mixture with Matrigel.
- Treatment Initiation: Treatment begins when tumors become palpable.
- Dosing: BAY-8400 is administered daily via oral gavage at 150 mg/kg. For combination studies, a single injection of PSMA-targeted thorium-227 conjugate is given on day 0.
- Monitoring: Tumor volume is measured twice weekly. Body weight is also monitored.
- Endpoint: The study is concluded based on tumor volume or other ethical considerations.

M3814: FaDu Xenograft Model[5][11]

- Cell Culture: FaDu cells are cultured in DMEM with 10% FBS.
- Animal Model: Female NMRI (nu/nu) mice are used.
- Tumor Implantation: 2.5 million FaDu cells are injected subcutaneously into the right thigh of each mouse.
- Treatment Initiation: Treatment begins when tumor xenografts reach a mean volume of 50 to 115 mm³.
- Dosing: M3814 is formulated in a vehicle of 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer (pH 2.5) and administered orally. For combination studies, mice are irradiated 10 minutes after oral administration of M3814.
- Monitoring: Tumor length (L) and width (W) are measured with calipers, and tumor volumes are calculated using the formula L x W²/2.



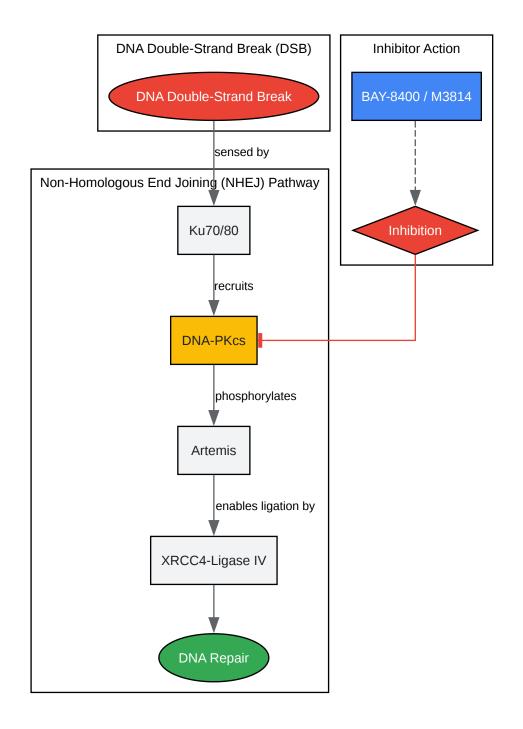
 Pharmacodynamic Analysis: For PD studies, tumors are harvested at different time points after treatment for analysis of biomarkers like pDNA-PK and yH2AX.

In Vitro Assays

- BAY-8400: yH2AX Cellular Mechanistic Assay (HT-144 cells)[1]
 - o ATM-negative HT-144 cells are used.
 - Cells are treated with BAY-8400.
 - The inhibition of γH2AX phosphorylation is measured to determine the cellular potency of DNA-PK inhibition.
- M3814: DNA-PK Autophosphorylation Assay[5][10]
 - Cancer cell lines (e.g., HCT-116, FaDu) are seeded in 12-well plates.
 - Cells are incubated with a serial dilution of M3814 and 10 mmol/L bleomycin for 6 hours to induce DNA damage.
 - The levels of phosphorylated DNA-PK (pSer2056) and total DNA-PK are determined by Western blotting.

Mandatory Visualization

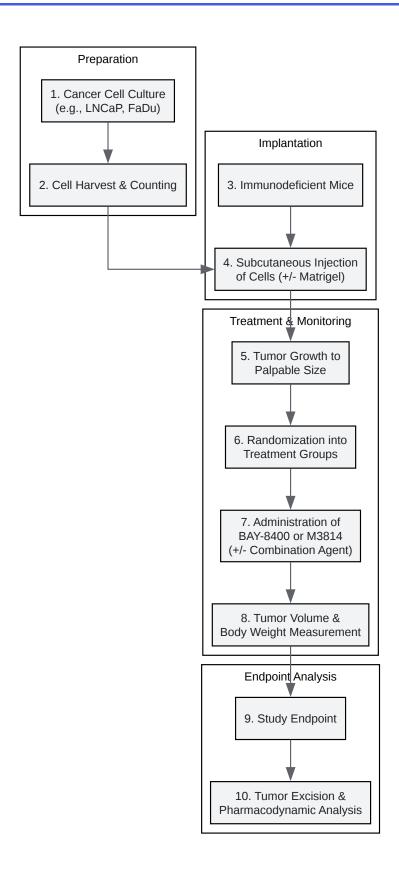




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Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) DNA repair pathway and the point of intervention for DNA-PK inhibitors **BAY-8400** and M3814.





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Caption: General experimental workflow for establishing and evaluating the efficacy of DNA-PK inhibitors in preclinical xenograft models.

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